molecular formula C13H10ClNO B1346093 2-Chlorobenzanilide CAS No. 6833-13-2

2-Chlorobenzanilide

Cat. No. B1346093
CAS RN: 6833-13-2
M. Wt: 231.68 g/mol
InChI Key: AXQVIWHAEYLGLO-UHFFFAOYSA-N
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Description

2-Chlorobenzanilide is a compound with the linear formula C13H10ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a solid compound that is practically insoluble in water and readily soluble in polar solvents such as ethanol, acetone, and benzene.


Synthesis Analysis

The synthesis of 2-Chlorobenzanilide involves an exothermic reaction where a solution of 2-chlorobenzoyl chloride is added to a mixture through a dropping funnel . After the addition is finished, the mixture is refluxed for half an hour. The mixture is then cooled with the product solidifying .


Molecular Structure Analysis

The molecular structure of 2-Chlorobenzanilide is represented by the linear formula C13H10ClNO . It has a molecular weight of 231.684 .

Scientific Research Applications

Photocyclization Studies

2-Chlorobenzanilides are involved in photocyclization reactions, which are significant in organic synthesis and photophysics. Grimshaw and Silva (1982) found that 2-chlorobenzanilides cyclize to phenanthridones upon irradiation in deaerated cyclohexane solutions, with reactions influenced by substituents and solvent polarity (Grimshaw & Silva, 1982).

Fungicide Metabolism

In agriculture, 2-chlorobenzanilide is a key compound in the metabolism of certain fungicides. Wallnöfer et al. (1971) discovered that Rhizopus japonicus, a fungus, can convert 2-chlorobenzanilide into hydroxyanilino derivatives, highlighting its role in biodegradation processes (Wallnöfer, Safe, & Hutzinger, 1971).

Chemical Education and Green Chemistry

2-Chlorobenzanilide also serves as a subject in chemical education, particularly in illustrating green chemistry principles. Phonchaiya et al. (2009) used 2-chlorobenzaldehyde, related to 2-chlorobenzanilide, in a solvent-free Cannizzaro reaction as a teaching model in an introductory organic chemistry laboratory, emphasizing environmentally friendly practices (Phonchaiya et al., 2009).

Environmental Safety Concerns

In the context of environmental safety, Lu, Zhou, and Liu (2004) studied the degradation product of a benzonitrile herbicide, 2-chlorobenzamide, derived from 2-chlorobenzanilide, focusing on its potential carcinogenic effects and environmental impact. They developed a model to predict the peak concentration of 2-chlorobenzamide in the environment, providing insights into its environmental safety profile (Lu, Zhou, & Liu, 2004).

Herbicide Toxicity Studies

In the field of toxicology, research on herbicides related to 2-chlorobenzanilide, such as 2,4-dichlorophenoxyacetic acid, is crucial. Zuanazzi, Ghisi, and Oliveira (2020) performed a scientometric review to analyze global trends and gaps in studies on the toxicity of these herbicides, contributing to our understanding of their impact on the environment and human health (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name

2-chloro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQVIWHAEYLGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218475
Record name Benzamide, 2-chloro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzanilide

CAS RN

6833-13-2
Record name Benzamide, 2-chloro-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLOROBENZANILIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-chloro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROBENZANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ4TC95K9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a 500 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 31.3 g (0.2 mol) of 2-chlorobenzoic acid and 180 g of toluene are placed. To the above mixture in the flask, 25.0 g (0.21 mol) of thionyl chloride is added dropwise over 30 minutes while stirring at a temperature of from 60° to 65° C. to be allowed to react with each other for about 30 minutes. To the above reaction mixture, a solution containing 27.9 g (0.3 mol) of aniline dissolved in 100 g of toluene is dropwise added to be allowed to react with each other at a temperature of from 70° to 75° C. for 30 minutes. After completion of the reaction, the reaction mixture is cooled to room temperature, and 70 g of a 5% by weight hydrochloric acid solution is added to the above mixture. The mixture is vigorously shaken and kept standing for separation of the toluene layer from the aqueous layer. After separation of the toluene layer, it is condensed to precipitate white crystals, followed by recrystallization (in a water/methanol mixture of 3/7), to give 43.1 g of N-phenyl-2-chlorobenzamide (melting point: 116° to 117° C.). The yield of the product against 2-chlorobenzoic acid is 93%.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
27.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five
Quantity
180 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
PR Wallnöfer, S Safe, O Hutzinger - Pesticide Biochemistry and Physiology, 1971 - Elsevier
Rhizopus japonicus convert the systemic fungicides 2-methylbenzanilide (BAS-305) and 2-chlorobenzanilide (BAS-307) into the corresponding p-hydroxyanilino derivatives (ie, 2-…
Number of citations: 20 www.sciencedirect.com
YT Park, SR Do, KD Lee - Journal of the Korean Chemical Society, 1985 - koreascience.kr
… of 2-chlorobenzanilide is involved. The mechanism of the photocyclization of 2-chlorobenzanilide … was formed from the triplet state of 2-chlorobenzanilide > neighbour phenyl (N-phenyl) …
Number of citations: 2 koreascience.kr
AM Mayouf, YT Park - Journal of Photochemistry and Photobiology A …, 2002 - Elsevier
… mol dm −3 2′-chlorobenzanilide in acetonitrile solution (irradiation time: 0, 1.5, 2.5, 4.5, 6.5… enhances the formation of phenanthridone relative to non-substituted 2′-chlorobenzanilide. …
Number of citations: 10 www.sciencedirect.com
AM Mayouf, YT Park - Journal of Photoscience, 2000 - koreascience.kr
… The photoreaction of 2'chlorobenzanilide under the same condition as above gives the photo-… The photoreaction of 2'-chlorobenzanilide in acetonitrile produces a photocyclized product, …
Number of citations: 6 koreascience.kr
AM Mayouf - Journal of Photochemistry and Photobiology A …, 2005 - Elsevier
… The chemical yields of the photosubstitution product ranged from 3 to 45% (the yield was 3% when the starting material was a solution of 2′-chlorobenzanilide in CH 3 CN and was 45…
Number of citations: 7 www.sciencedirect.com
SJ Kang, SII Hong, CR Park - Polymer Bulletin, 2000 - Springer
A new thermally stable, high strength and high modulus aromatic polyamide film was obtained via the formation of the molecular composite of p-PDCBTA and P-LCl. The two polymers …
Number of citations: 1 idp.springer.com
Z Zhang, X Jia, C Li, L Li, Y Wen, Z Gao, J Zhang… - Nano Research, 2023 - Springer
… Herein, we introduce 4,4'-diamino-2'-chlorobenzanilide (DABA-Cl) and GO into the polymerization process of HAFs, and the composite fiber (F3-Cl-GO) with high tensile strength and …
Number of citations: 1 link.springer.com
J Grimshaw, AP de Silva - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… a 50% yield of phenanthridone from 2-chlorobenzanilide whereas the bromo-analogue failed to cyclize. Therefore the conversion of 2-chlorobenzanilide into phenanthridone appears to …
Number of citations: 13 pubs.rsc.org
SC Mitchell, J O'Gorman, RH Waring - Drug Metabolism and Drug …, 1991 - degruyter.com
… 2chlorobenzanilide to liberate aniline /15/, and a Norcardia species of soil bacterium has been shown to be able to utilise 2chlorobenzanilide … dosed with 2-chlorobenzanilide showed …
Number of citations: 4 www.degruyter.com
SJ Kang, SI Hong, CR Park - Journal of applied polymer …, 2000 - Wiley Online Library
… 4,4′-Diamino-2′-Chlorobenzanilide (VI) The amount of 20 g 4,4′-dinitro-2′-chlorobenzanilide and 1 g of palladized charcoal (10%) were added in 250 mL of ethanol and then …
Number of citations: 10 onlinelibrary.wiley.com

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